2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate
Description
2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic piperazine derivative characterized by a furan-2-carbonyl group attached to the piperazine ring and a 2-(methylthio)nicotinate ester moiety. The compound’s structure combines a heteroaromatic furan system with a nicotinate scaffold, linked via a piperazine backbone.
Properties
Molecular Formula |
C18H19N3O5S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H19N3O5S/c1-27-16-13(4-2-6-19-16)18(24)26-12-15(22)20-7-9-21(10-8-20)17(23)14-5-3-11-25-14/h2-6,11H,7-10,12H2,1H3 |
InChI Key |
QKLZLHXCEUKLGS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
solubility |
>58.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common synthetic route starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(Furan-2-carbonyl)piperazine. This intermediate is further reacted with 2-oxoethyl 2-(methylthio)nicotinate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like column chromatography or recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The methylthio group in the nicotinate moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the nicotinate moiety can influence its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Piperazine-Linked Carbonyl Groups
- Target Compound : Features a furan-2-carbonyl group on the piperazine nitrogen.
- Compounds (C1–C7): Utilize quinoline-4-carbonyl groups with varying aryl substituents (e.g., bromo-, chloro-, fluoro-, methylthio-phenyl). The quinoline system introduces planar aromaticity, which may enhance π-π stacking interactions compared to the furan’s smaller, less conjugated system .
- Compounds (1f, 1g, 2a–2b) : Incorporate hydrazinyl-2-oxoethyl groups on piperazine, often linked to urea and thiazole moieties. These structures prioritize hydrogen-bonding interactions, unlike the ester-based nicotinate in the target compound .
Ester Moieties
- Target Compound : Contains a 2-(methylthio)nicotinate ester , where the methylthio group increases lipophilicity (logP ~2.8 estimated).
- Compounds: Use methyl benzoate esters with halogen or methoxy substituents.
Physicochemical Properties
The following table compares key properties of analogous compounds:
- Melting Points: Quinoline derivatives () generally exhibit higher melting points (>180°C) due to aromatic rigidity, whereas the target compound’s furan and nicotinate groups may reduce crystallinity.
- Lipophilicity : The methylthio group in the target compound and C5 () likely enhances membrane permeability compared to halogenated analogs (e.g., C2–C4) .
Biological Activity
The compound 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 420.42 g/mol. Its structure includes a piperazine moiety linked to a furan-2-carbonyl group and a methylthio-substituted nicotinate, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O5 |
| Molecular Weight | 420.42 g/mol |
| LogP | 1.3903 |
| Polar Surface Area | 75.885 Ų |
| Hydrogen Bond Acceptors | 9 |
Synthesis
The synthesis of the compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the furan-2-carbonyl group through acylation reactions. This multi-step process is crucial for achieving the desired biological activity.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Compounds derived from piperazine have shown potential as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives have been reported to possess IC50 values in the low micromolar range, indicating effective inhibition of viral replication pathways .
- Anticancer Properties : The incorporation of furan and piperazine moieties has been linked to anticancer activity. Studies suggest that such compounds can induce apoptosis in cancer cells, potentially through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Case Studies and Research Findings
- SARS-CoV-2 Inhibition : A study identified related compounds with significant inhibitory effects on the main protease (Mpro) of SARS-CoV-2, with IC50 values ranging from 1.55 μM to 10.76 μM. These findings highlight the potential for designing effective antiviral agents based on structural similarities .
- Neuroprotective Effects : Other research has explored the neuroprotective effects of piperazine derivatives in models of neurodegenerative diseases. The compounds were shown to modulate neurotransmitter levels and exhibit antioxidant properties, suggesting a role in protecting neuronal health.
- Pharmacological Profiling : Detailed pharmacokinetic studies have been conducted to evaluate absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds, providing insights into their therapeutic potential and safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
